molecular formula C24H32N2O5S B2639573 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922005-59-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2639573
CAS RN: 922005-59-2
M. Wt: 460.59
InChI Key: HDVVQTRYAHPCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of novel therapeutic agents are a critical area of study. For instance, YM087, a dual V1/V2 receptor antagonist, showcases significant pharmacokinetic and pharmacodynamic properties, characterized by rapid metabolism and effective receptor blockade in human subjects (Burnier et al., 1999). This type of research highlights the importance of understanding how drugs are absorbed, distributed, metabolized, and excreted in the body, as well as their biochemical and physiological effects.

Metabolic Pathways and Metabolite Identification

Identifying the metabolic pathways and metabolites of therapeutic agents is essential for understanding their efficacy and safety. For example, the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4) were identified through gas chromatography-mass spectrometry, revealing various metabolic processes and highlighting the importance of metabolite identification in understanding the effects and safety of substances (Kavanagh et al., 2012).

Toxicology and Safety Profiles

Toxicological studies and safety profiling are crucial for any compound intended for therapeutic use. Understanding the adverse effects and safety profiles helps in assessing the risk-benefit ratio of compounds. The study on 25I-NBOMe, for example, provides critical insights into the severe clinical toxicity associated with its recreational use, emphasizing the importance of safety and toxicity assessments in drug development (Hill et al., 2013).

Biochemical Interaction and Receptor Binding

Studies on receptor binding and biochemical interaction are fundamental in drug discovery and development. Memantine's inhibition of [3H]MK-801 binding at therapeutic concentrations in postmortem human frontal cortex is an example of how understanding the interaction of compounds with receptors in the brain can provide insights into their therapeutic potential (Kornhuber et al., 1989).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-16(2)11-12-26-20-14-18(7-9-21(20)31-15-24(4,5)23(26)27)25-32(28,29)22-10-8-19(30-6)13-17(22)3/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVVQTRYAHPCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.